(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene
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Overview
Description
(4Z)-9,9-dibromobicyclo[610]non-4-ene is a bicyclic compound characterized by the presence of two bromine atoms at the 9th position and a double bond in the 4Z configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene typically involves the bromination of bicyclo[6.1.0]non-4-ene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding bicyclo[6.1.0]non-4-ene.
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Meta-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Reduction: Formation of bicyclo[6.1.0]non-4-ene.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms makes it a good candidate for substitution reactions, while the double bond allows for various addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-ene: Lacks the bromine atoms and has different reactivity.
9-Oxabicyclo[6.1.0]non-4-ene: Contains an oxygen atom in the ring, leading to different chemical properties.
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Contains a hydroxyl group and an alkyne, offering different functionalization possibilities.
Uniqueness
(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene is unique due to the presence of two bromine atoms and a double bond in the 4Z configuration. This combination of features provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
CAS No. |
24449-05-6 |
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Molecular Formula |
C9H12Br2 |
Molecular Weight |
280.00 g/mol |
IUPAC Name |
(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C9H12Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2/b2-1- |
InChI Key |
STKCBSOKXZTMOU-UPHRSURJSA-N |
Isomeric SMILES |
C/1CC2C(C2(Br)Br)CC/C=C1 |
Canonical SMILES |
C1CC2C(C2(Br)Br)CCC=C1 |
Origin of Product |
United States |
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